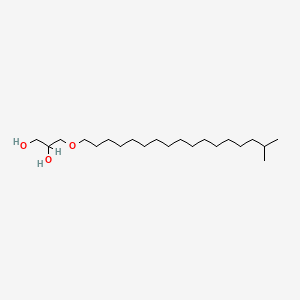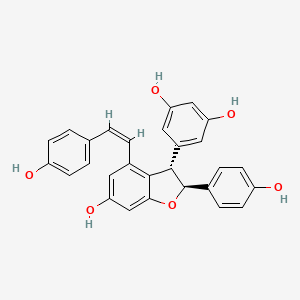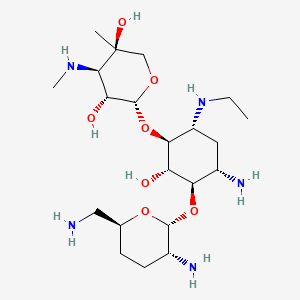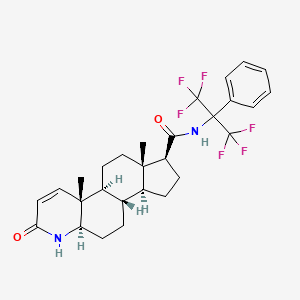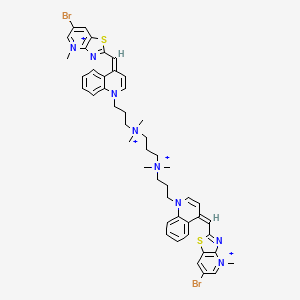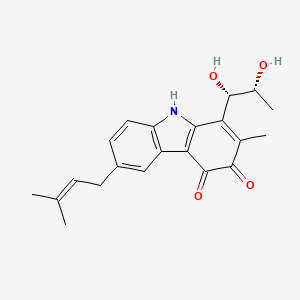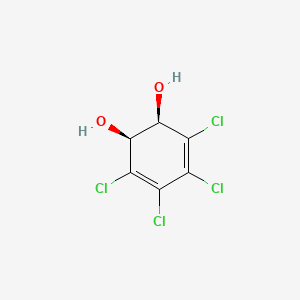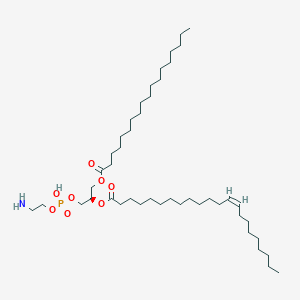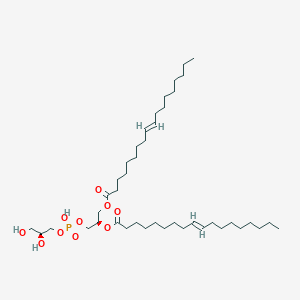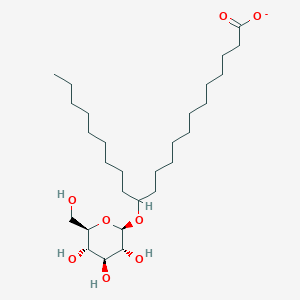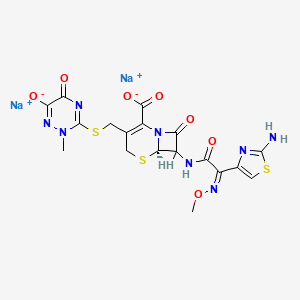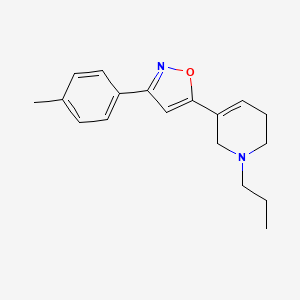![molecular formula C30H22ClF3N2O2 B1242839 1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea CAS No. 146011-65-6](/img/structure/B1242839.png)
1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fr 145237 is a member of benzofurans.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research efforts have detailed the synthesis and structural characterization of various benzofuran derivatives, which share structural motifs with the compound . For example, studies have reported on the crystal structures of benzofuran derivatives, highlighting their molecular configurations, intermolecular interactions, and the implications of substituents on their physical properties (Choi, Seo, Son, & Lee, 2010), (Choi, Seo, Son, & Lee, 2010). These findings are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including material science and pharmacology.
Photochromic Properties
The photochromic behavior of benzofuran derivatives has been explored, demonstrating their potential in developing light-responsive materials. This research is exemplified by the synthesis and analysis of photochromic diarylethene derivatives with benzofuran groups, which showed significant reactivity even in the crystalline phase (Yamaguchi & Irie, 2005). Such properties could be leveraged in designing optical switches, data storage devices, and sensors.
Inhibitory Activity and Molecular Interaction
Investigations into the inhibitory activities of benzofuran derivatives against specific enzymes or receptors have provided insights into their potential therapeutic applications. For instance, the synthesis of triazolylurea and carbonyl amide derivatives related to benzofuran and their evaluation for inhibitory activity have been reported, suggesting possible applications in drug development (Dong & Liu, 2003). These studies contribute to a broader understanding of how such compounds interact at the molecular level, which is essential for the rational design of new therapeutic agents.
Cyclodextrin Complexation and Molecular Devices
Research on the complexation of stilbene derivatives with cyclodextrins, resembling the structural complexity of the given urea compound, highlights the potential of these systems in forming molecular devices. These complexes exhibit photoisomerization behaviors, which could be utilized in the construction of advanced molecular devices with specific functions (Lock, May, Clements, Lincoln, & Easton, 2004). Such studies pave the way for the innovative application of benzofuran derivatives in nanotechnology and molecular engineering.
Propriétés
Numéro CAS |
146011-65-6 |
|---|---|
Formule moléculaire |
C30H22ClF3N2O2 |
Poids moléculaire |
535 g/mol |
Nom IUPAC |
1-benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea |
InChI |
InChI=1S/C30H22ClF3N2O2/c1-18-7-12-26-23(13-18)28(20-8-10-21(31)11-9-20)27(38-26)17-36(16-19-5-3-2-4-6-19)30(37)35-29-24(33)14-22(32)15-25(29)34/h2-15H,16-17H2,1H3,(H,35,37) |
Clé InChI |
GJRPAGNTTAPJCC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Cl)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5F)F)F |
Synonymes |
FR 145237 FR-145237 FR145237 N-benzyl-N-((3-(4-chlorophenyl)-5-methyl-2-benzofuranyl)methyl)-N'-(2,4,6-trifluorophenyl)urea |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



